molecular formula C27H28N2O3 B15023371 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B15023371
M. Wt: 428.5 g/mol
InChI Key: BVPRCHSEEBEXMM-UHFFFAOYSA-N
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Description

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using butan-2-yl chloride and a Lewis acid catalyst.

    Coupling of Phenyl and Acetamide Groups: The final step involves the coupling of the benzoxazole derivative with a phenylacetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3,4-dimethylphenoxy)acetamide: shares structural similarities with other benzoxazole derivatives and phenylacetamide compounds.

    Indole Derivatives:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C27H28N2O3/c1-5-17(2)21-9-13-25-24(15-21)29-27(32-25)20-7-10-22(11-8-20)28-26(30)16-31-23-12-6-18(3)19(4)14-23/h6-15,17H,5,16H2,1-4H3,(H,28,30)

InChI Key

BVPRCHSEEBEXMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)C)C

Origin of Product

United States

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